N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide

Nuclear fuel reprocessing Actinide separation Uranium purification

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (CAS 215394-03-9), also known as DEHDMPA or D2EHDMPA, is a branched N,N-dialkyl monoamide extractant. It belongs to the class of N,N-dialkylamides that have been investigated since the 1960s as alternatives to tri-n-butyl phosphate (TBP) for nuclear fuel reprocessing.

Molecular Formula C21H43NO
Molecular Weight 325.6 g/mol
CAS No. 215394-03-9
Cat. No. B3116272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide
CAS215394-03-9
Molecular FormulaC21H43NO
Molecular Weight325.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)(C)C
InChIInChI=1S/C21H43NO/c1-8-12-14-18(10-3)16-22(20(23)21(5,6)7)17-19(11-4)15-13-9-2/h18-19H,8-17H2,1-7H3
InChIKeyODFOPGYFSLHCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA): Baselines for Procurement


N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (CAS 215394-03-9), also known as DEHDMPA or D2EHDMPA, is a branched N,N-dialkyl monoamide extractant [1]. It belongs to the class of N,N-dialkylamides that have been investigated since the 1960s as alternatives to tri-n-butyl phosphate (TBP) for nuclear fuel reprocessing [1]. Its molecular formula is C21H43NO with a molecular weight of 325.58 g/mol [2]. DEHDMPA is distinguished from other monoamides by its 2,2-dimethylpropanamide backbone, which imparts specific extraction and radiolytic properties that are critical for uranium/plutonium separation processes [3].

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide Procurement Risks: Why Simple Substitution Fails


Generic substitution of N,N-dialkylamide extractants is not viable due to significant structure-dependent differences in extraction selectivity, radiolytic stability, and phase separation kinetics. For instance, while DEHDMPA, DEHBA, and DEHiBA share a common N,N-di(2-ethylhexyl) core, variations in the carbonyl-side alkyl chain critically alter U(VI)/Pu(IV) separation factors [1]. DEHDMPA exhibits negligible Pu(IV) extraction (decontamination factor >10⁴), whereas DEHBA co-extracts both metals [1]. Furthermore, compared to TBP, DEHDMPA offers a key advantage in being fully incinerable, reducing secondary radioactive waste [2]. Even among monoamides, DEHDMPA's unique phase separation behavior—independent of nitric acid concentration—differs markedly from DEHBA and TBP, directly impacting process operability [3]. These quantifiable performance gaps necessitate specific, data-driven procurement decisions.

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide: Quantifiable Differentiation from Comparators


DEHDMPA vs. DEHBA: Superior Uranium/Plutonium Separation Factor in Nuclear Reprocessing

DEHDMPA demonstrates exceptional selectivity for U(VI) over Pu(IV) compared to its close analog DEHBA. In a two-cycle continuous counter-current experiment, DEHDMPA exclusively extracted U(VI) while leaving Pu(IV) in the raffinate, achieving a decontamination factor of 1.1 × 10⁴ [1]. In contrast, DEHBA was required in a second cycle to co-extract both U(VI) and Pu(IV). This stark contrast in selectivity is a direct consequence of the 2,2-dimethylpropanamide backbone of DEHDMPA versus the butanamide backbone of DEHBA.

Nuclear fuel reprocessing Actinide separation Uranium purification

DEHDMPA vs. TBP: Incinerability Advantage and Comparable Radiolytic Stability

Unlike the industry standard TBP (tri-n-butyl phosphate), DEHDMPA is composed only of C, H, N, and O atoms, making it fully incinerable and thus reducing the volume of secondary solid radioactive waste [1]. Under gamma irradiation up to 1040 kGy, DEHDMPA exhibited a degradation ratio of ~27 mol%, which is comparable to DEHiBA (27%) and only slightly higher than DEHBA (22%) [1]. Crucially, the degradation products (2-ethylhexanoic acid and di(2-ethylhexyl)amine) did not detrimentally affect extraction performance for simulated fission products (distribution ratios remained in the 10⁻⁴–10⁻² range for Sr, Ba, Zr, Ru, Rh, Nd) [1].

Nuclear waste management Extractant incinerability Radiolysis

DEHDMPA vs. DEHBA and TBP: Unique Phase Separation Kinetics for Process Optimization

Two-phase separation kinetics in nitric acid systems vary significantly between extractants. Turbidity measurements revealed that TBP separates rapidly regardless of nitric acid concentration, while DEHBA separation time decreases with increasing nitric acid [1]. In contrast, DEHDMPA exhibits a unique behavior: it requires relatively longer separation times compared to TBP and DEHBA, but the separation time is independent of nitric acid concentration [1]. This characteristic simplifies process control as the separation performance is consistent across a range of acidities.

Solvent extraction Phase separation Process operability

DEHDMPA vs. DEHBA: Low Neptunium Co-extraction Enhances Uranium Product Purity

The extraction behavior of Np, a problematic minor actinide, differs between monoamides. Batch studies show that while both DEHDMPA and DEHBA extract Np(VI) at nitrate concentrations >3 mol/L (distribution ratios >1), DEHDMPA exhibits a maximum Np(V) distribution ratio of 0.4, whereas DEHBA achieves only 0.2 under identical conditions [1]. Both values are low, but the higher Np(V) extraction by DEHDMPA could influence decontamination strategies in specific process flowsheets.

Neptunium separation Actinide purification Nuclear fuel cycle

DEHDMPA vs. Other Monoamides: Comparable Price Point for Specialized Performance

At the research/procurement scale (50 g), DEHDMPA is priced at approximately USD 16/g, which is higher than the structurally simpler analog DEHiBA (USD 6/g for 500 g) and DEHBA (USD 10/g for 50 g) [1]. This cost differential reflects the specialized synthesis of the 2,2-dimethylpropanamide backbone that confers the unique U(VI)/Pu(IV) selectivity documented above. However, when considering the total process cost—including waste disposal and reductant chemicals—DEHDMPA's selectivity can offset the higher upfront material cost.

Chemical procurement Specialty extractants Cost analysis

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide: Evidence-Based Application Scenarios


Selective Uranium Recovery in Spent Nuclear Fuel Reprocessing

In advanced nuclear fuel reprocessing flowsheets (e.g., the NEXT process), DEHDMPA is employed in the first extraction cycle to selectively recover U(VI) while rejecting Pu(IV) and other transuranics [1]. The 99.93% U recovery and 1.1 × 10⁴ decontamination factor against Pu [1] make it ideal for generating a pure uranium product stream without using a reductant, thereby simplifying the overall process and reducing chemical waste.

Single-Cycle Actinide Partitioning from High-Level Liquid Waste

For partitioning of trivalent actinides directly from high-level liquid waste (HLLW), DEHDMPA can be used as a co-extractant or in tandem with other extractants. Its robust performance in the presence of simulated fission products [1] and its stability under high radiation doses (up to 1040 kGy with <30% degradation [1]) support its application in processes designed to minimize secondary waste and achieve high actinide recovery.

Process Development for Incinerable Extraction Systems

In facilities aiming to minimize the volume of solid radioactive waste, DEHDMPA offers a distinct advantage over phosphorus-based extractants like TBP. Its fully incinerable composition (C, H, N, O only) eliminates the need for phosphate-containing waste streams [1]. This property is particularly valuable in modern reprocessing plants that prioritize waste volume reduction and simplified waste management.

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